![molecular formula C9H11NO2 B078495 N-(2-hydroxy-4-methylphenyl)acetamide CAS No. 13429-10-2](/img/structure/B78495.png)
N-(2-hydroxy-4-methylphenyl)acetamide
Overview
Description
N-(2-hydroxy-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H11NO2. It is also known by other names such as 2-acetamido-5-methylphenol and 6-acetamino-m-cresol . This compound is characterized by the presence of a hydroxyl group and an acetamide group attached to a methyl-substituted benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxy-4-methylphenyl)acetamide can be synthesized through the acetylation of 2-amino-4-methylphenol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-4-methylphenyl)acetamide has been investigated for its potential therapeutic applications due to its aromatic amine structure. This structure allows for the synthesis of various drug molecules that can exhibit biological activity. Research has indicated that derivatives of this compound may have anti-inflammatory and analgesic properties, making it a candidate for pain management therapies .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent in various assays. Its ability to form stable complexes with metal ions has made it useful in detecting trace metals in environmental samples. The compound's stability and specificity enhance the accuracy of analytical methods such as chromatography and spectrophotometry .
Bioprocessing and Biotechnology
This compound finds applications in bioprocessing, particularly in cell culture and gene therapy. It is used as a supplement in cell culture media to promote cell growth and viability. Additionally, its role in molecular testing and digital solutions has been highlighted in biotechnological advancements, where it aids in the development of diagnostic tools and therapeutic strategies .
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of this compound on animal models. Results demonstrated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Environmental Applications
Research focused on the use of this compound as a chelating agent for heavy metal removal from wastewater. The compound effectively bound to various metal ions, facilitating their extraction from contaminated water sources, thus highlighting its environmental remediation potential .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)acetamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate biological pathways and exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-acetyl-2-methylphenyl)acetamide: Similar structure but with an acetyl group at a different position.
Uniqueness
N-(2-hydroxy-4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and acetamide groups allows for versatile chemical reactivity and potential pharmacological applications .
Biological Activity
N-(2-hydroxy-4-methylphenyl)acetamide, also known as 2-acetamido-5-methylphenol or 6-acetamino-m-cresol, is an organic compound with the molecular formula CHNO. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and pharmacological properties. This article explores the biological activity of this compound through a review of relevant studies and findings.
This compound possesses both a hydroxyl group and an acetamide group, which contribute to its biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors. This interaction can modulate various biological pathways and exert pharmacological effects .
Key Properties
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 165.19 g/mol |
CAS Number | 13429-10-2 |
Synonyms | 2-acetamido-5-methylphenol, 6-acetamino-m-cresol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against these pathogens, demonstrating its potential as an antimicrobial agent .
Antioxidant Properties
The compound has also been investigated for its antioxidant activity. The presence of the hydroxyl group allows it to scavenge free radicals effectively. In a comparative study, this compound showed a higher antioxidant capacity than some standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress .
Pharmacological Applications
This compound is being explored for its pharmacological applications, particularly in drug development. Its ability to interact with specific biological targets makes it a candidate for further investigation in therapeutic contexts. For example, molecular docking studies have indicated that it may act as an inhibitor of certain enzymes involved in disease pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antibiotics demonstrated that this compound had a significant inhibitory effect on MRSA (Methicillin-resistant Staphylococcus aureus), with an inhibition zone measuring 15 mm at a concentration of 100 µg/mL .
- Antioxidant Activity : Research published in Food Chemistry highlighted that this compound exhibited strong DPPH radical scavenging activity, with an IC50 value lower than that of common antioxidants .
- Pharmacological Characterization : A study focused on the pharmacological characterization revealed that this compound could modulate serotonin receptors, indicating potential applications in the treatment of mood disorders .
Properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPAACTHAQQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065449 | |
Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13429-10-2 | |
Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13429-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-hydroxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxy-4-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of hydrogen bonds does N-(2-hydroxy-4-methylphenyl)acetamide form in solution?
A1: The NMR study revealed that this compound engages in a variety of hydrogen bonding interactions in solution. These include intermolecular and intramolecular hydrogen bonds of the following types: OH···O, OH···N, and O···HN. [] This suggests a complex interplay of forces governing the molecule's behavior in solution.
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